molecular formula C11H13N3O2S B12733616 1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine CAS No. 93501-42-9

1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine

Cat. No.: B12733616
CAS No.: 93501-42-9
M. Wt: 251.31 g/mol
InChI Key: JNJAZWIWXCYXJD-UHFFFAOYSA-N
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Description

1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique thiazolo-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. Common synthetic routes include:

Industrial production methods often employ these synthetic routes under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s thiazolo-pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets. This binding can inhibit key enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine can be compared with other thiazolo-pyrimidine derivatives:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

CAS No.

93501-42-9

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

6-(pyrrolidine-1-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C11H13N3O2S/c15-9(13-3-1-2-4-13)8-7-12-11-14(10(8)16)5-6-17-11/h7H,1-6H2

InChI Key

JNJAZWIWXCYXJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3N(C2=O)CCS3

Origin of Product

United States

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